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Compound of Interest

Compound Name: Tyr-Ile

Cat. No.: B15598024 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tyr-Ile (Tyrosine-Isoleucine)

peptide derivatives and analogues, covering their synthesis, biological activities, and underlying

signaling mechanisms. This document is intended to serve as a core resource for researchers

and professionals involved in the discovery and development of novel peptide-based

therapeutics.

Introduction
The dipeptide motif Tyr-Ile is a key recognition element in a variety of biologically active

peptides. As a fundamental structural component, it is involved in interactions with a range of

physiological targets, including receptors and enzymes. Consequently, synthetic derivatives

and analogues of Tyr-Ile containing peptides have been extensively explored in the pursuit of

novel therapeutic agents with enhanced potency, selectivity, and metabolic stability.

This guide will delve into the structure-activity relationships (SAR) of these peptides, provide

detailed experimental protocols for their synthesis and evaluation, and illustrate the key

signaling pathways they modulate.

Biological Activities and Structure-Activity
Relationships
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Tyr-Ile peptide derivatives have been investigated for a range of biological activities, including

opioid receptor modulation, angiotensin-converting enzyme (ACE) inhibition, and interaction

with the laminin receptor. The following tables summarize the quantitative bioactivity data for

selected Tyr-Ile derivatives and analogues.

Opioid Receptor Affinity
The substitution of the N-terminal amino acid in nociceptin/orphanin FQ (N/OFQ) with Tyrosine

has been shown to alter its receptor binding profile. The following table presents the binding

affinities (Ki) of [Tyr¹]N/OFQ analogues for the N/OFQ receptor (ORL-1) and classical opioid

receptors (μ, δ, κ).

Compound
ORL-1 Ki
(nM)

μ Ki (nM) δ Ki (nM) κ Ki (nM) Reference

[Tyr¹]N/OFQ(

1-17)-NH₂
2 32 410 42 [1]

[Tyr¹]N/OFQ(

1-13)-NH₂
5 44 310 48 [1]

[Tyr¹]N/OFQ(

1-9)-NH₂
Inactive 2224 Inactive Inactive [1]

[Tyr¹]N/OFQ(

1-5)-NH₂
Inactive 4228 Inactive Inactive [1]

Table 1: Opioid receptor binding affinities of [Tyr¹]nociceptin analogues.[1]

Angiotensin-Converting Enzyme (ACE) Inhibition
Dipeptides and tripeptides containing Tyr and Ile have been identified as potent inhibitors of

ACE, a key enzyme in the regulation of blood pressure. The table below lists the IC50 values

for selected ACE inhibitory peptides.
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Peptide Sequence IC50 (μM) Source Reference

Ile-Tyr 2.69 Porphyra yezoensis [2]

Val-Ile-Tyr
190x more potent than

crude hydrolysate
Sea broom [3]

Ala-Ile-Tyr-Lys 213 Undaria pinnatifida [2]

Table 2: ACE inhibitory activity of selected Tyr-Ile containing peptides.[2][3]

Laminin Receptor Interaction
The pentapeptide Tyr-Ile-Gly-Ser-Arg (YIGSR), a sequence derived from the β1 chain of

laminin, interacts with the 67 kDa laminin receptor. This interaction is of intermediate affinity.

Peptide Receptor Affinity (M) Reference

C(YIGSR)₃-NH₂
67 kDa Laminin

Binding Protein
1.5 x 10⁻⁷ [4]

Table 3: Binding affinity of a YIGSR analogue to the laminin receptor.[4]

Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of Tyr-
Ile peptide derivatives.

Solid-Phase Peptide Synthesis (SPPS) of a Tyr-Ile
Analogue
This protocol describes the manual solid-phase synthesis of a model peptide containing a

modified Tyr-Ile motif, specifically incorporating Boc-D-Tyr(Me)-OH, on a Merrifield resin.[5]

Materials:

Merrifield resin
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Dichloromethane (DCM)

N,N-Dimethylformamide (DMF)

Boc-protected amino acids (including Boc-D-Tyr(Me)-OH)

Diisopropylethylamine (DIEA)

Trifluoroacetic acid (TFA)

Dicyclohexylcarbodiimide (DCC)

1-Hydroxybenzotriazole (HOBt)

Piperidine

Isopropanol (IPA)

Methanol

Diethyl ether

Scavengers (e.g., p-cresol, thioanisole)

High-frequency (HF) cleavage apparatus

Procedure:

Resin Swelling and First Amino Acid Attachment:

Swell the Merrifield resin in DCM for 1 hour in a reaction vessel.

Attach the C-terminal Boc-protected amino acid to the resin using the cesium salt method.

This involves neutralizing the Boc-amino acid with cesium carbonate, lyophilizing to obtain

the salt, and then reacting it with the swollen resin in DMF at 50°C for 24 hours.

Wash the resin sequentially with DMF, DMF/water (1:1), DMF, and DCM, then dry under

vacuum.
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Peptide Chain Elongation (per cycle):

Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, filter, and then treat

with fresh 50% TFA in DCM for 30 minutes. Wash with DCM and IPA.

Neutralization: Wash the resin with DMF, then treat twice with 10% DIEA in DMF for 5

minutes each. Wash thoroughly with DMF.

Coupling:

In a separate vial, pre-activate the next Boc-amino acid (3 eq.) with DCC (3 eq.) and

HOBt (3 eq.) in DMF/DCM at 0°C for 10 minutes.

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

Monitor coupling completion using the Kaiser test. If the test is positive, recouple for

another hour. For sterically hindered amino acids like Boc-D-Tyr(Me)-OH, a double

coupling may be necessary.

Washing: After complete coupling, wash the resin with DMF and DCM.

Final Cleavage and Purification:

After the final coupling and deprotection cycle, wash the peptide-resin thoroughly and dry

it under vacuum.

Transfer the dried resin to an HF cleavage apparatus.

Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-

2 hours.

Evaporate the HF under a stream of nitrogen.

Precipitate the crude peptide by adding cold diethyl ether, collect by centrifugation, and

wash with cold ether.

Purify the crude peptide by high-performance liquid chromatography (HPLC).
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Receptor Binding Assay (Radioligand Displacement)
This protocol is a general procedure for determining the binding affinity (Ki) of a Tyr-Ile peptide

analogue to its target receptor using a radiolabeled ligand.

Materials:

Cell membranes or tissue homogenates expressing the receptor of interest

Radiolabeled ligand (e.g., [³H]-DAMGO for μ-opioid receptor)

Unlabeled Tyr-Ile peptide analogue (test compound)

Binding buffer (e.g., Tris-HCl buffer with appropriate salts and protease inhibitors)

Glass fiber filters

Scintillation cocktail

Scintillation counter

Cell harvester (optional)

Procedure:

Assay Setup:

In a 96-well plate or microcentrifuge tubes, prepare triplicate samples for total binding,

non-specific binding, and competitive binding.

Total Binding: Add a fixed concentration of radiolabeled ligand and the receptor

preparation to the binding buffer.

Non-specific Binding: Add the same components as for total binding, plus a high

concentration of an unlabeled reference ligand to saturate the receptors.

Competitive Binding: Add the same components as for total binding, plus varying

concentrations of the unlabeled Tyr-Ile peptide analogue.
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Incubation: Incubate the samples at a specific temperature (e.g., room temperature or 37°C)

for a predetermined time to reach equilibrium.

Filtration and Washing:

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester or a

vacuum manifold to separate bound from free radioligand.

Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

Radioactivity Measurement:

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity

using a scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the logarithm of the competitor

concentration.

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand) from the resulting sigmoidal curve.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay
This protocol describes a fluorescence-based assay to measure changes in intracellular

calcium concentration ([Ca²⁺]i) in response to a Tyr-Ile peptide analogue, which is a common

downstream event for many G-protein coupled receptors (GPCRs).[6][7][8]

Materials:

Cells expressing the target receptor (e.g., HEK293 cells)
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Cell culture medium

Black, clear-bottom 96-well plates

Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM)

Pluronic F-127

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

Tyr-Ile peptide analogue (agonist)

Fluorescence plate reader with kinetic reading capabilities and automated injection.

Procedure:

Cell Seeding: Seed the cells into black, clear-bottom 96-well plates and culture overnight to

allow for attachment.

Dye Loading:

Prepare a dye loading solution containing the fluorescent calcium indicator (e.g., 1-5 µM

Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

Remove the culture medium from the cells and add the dye loading solution.

Incubate the plate at 37°C for 45-60 minutes in the dark.

Cell Washing:

Gently remove the dye loading solution and wash the cells 2-3 times with pre-warmed

assay buffer to remove extracellular dye.

After the final wash, add assay buffer to each well.

Fluorescence Measurement:

Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the

desired temperature (e.g., 37°C).
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Set up the instrument for a kinetic read with the appropriate excitation and emission

wavelengths for the chosen dye.

Establish a stable baseline fluorescence reading for 15-30 seconds.

Use the automated injector to add the Tyr-Ile peptide analogue at various concentrations

to the wells while continuously recording the fluorescence signal for at least 60-120

seconds.

Data Analysis:

The change in fluorescence is typically expressed as the ratio of the fluorescence after

agonist addition to the baseline fluorescence (F/F₀) or as the difference between the peak

fluorescence and the baseline fluorescence (ΔF).

Plot the peak response against the logarithm of the agonist concentration.

Fit the data to a four-parameter logistic equation to determine the EC50 value (the

concentration of the agonist that produces 50% of the maximal response).

Signaling Pathways
Tyr-Ile peptide derivatives can modulate various intracellular signaling pathways upon binding

to their respective receptors. The following diagrams, generated using the DOT language,

illustrate some of the key signaling cascades.

YIGSR-Laminin Receptor Signaling
The YIGSR peptide, derived from laminin, binds to the 67 kDa laminin receptor and can induce

intracellular signaling cascades, including the phosphorylation of tyrosine residues on target

proteins. This signaling can be involved in processes like cell adhesion and collagen synthesis.

[4][9]
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YIGSR peptide signaling pathway.

Tyr-Ile Opioid Analogue Signaling via a Gi-Coupled
GPCR
Tyr-Ile containing peptides can act as analogues of endogenous opioid peptides, binding to G-

protein coupled receptors (GPCRs) such as the μ-opioid receptor. Activation of these Gi-

coupled receptors typically leads to the inhibition of adenylyl cyclase and a decrease in

intracellular cAMP levels.[10][11]
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Gi-coupled GPCR signaling by a Tyr-Ile opioid analogue.

Experimental Workflow for Tyr-Ile Peptide Synthesis and
Evaluation
The following diagram illustrates a typical workflow for the synthesis of a library of Tyr-Ile
peptide analogues and their subsequent biological evaluation.
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Workflow for Tyr-Ile peptide drug discovery.

Conclusion
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Tyr-Ile peptide derivatives and analogues represent a promising class of molecules with

diverse therapeutic potential. By understanding their structure-activity relationships and the

signaling pathways they modulate, researchers can rationally design and develop novel

peptide-based drugs with improved pharmacological profiles. The experimental protocols and

data presented in this guide provide a foundational resource for the synthesis, characterization,

and biological evaluation of this important class of compounds. Further exploration into

peptidomimetics and novel delivery strategies will continue to advance the therapeutic

applications of Tyr-Ile based peptides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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